3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone" is a chemical entity that appears to be related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions, as seen in the formation of 1,1,2,2-tetraarylethanes from 2-hydroxy-2-methylpropiophenone . Additionally, the synthesis of fluorinated aromatic diamine monomers, which are structurally related to the target compound, has been achieved through coupling reactions followed by reduction . These methods suggest that similar catalytic and coupling strategies could be employed in the synthesis of "3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone."

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Arylation Reactions

The compound undergoes multiple arylations through C-C and C-H bond cleavages in the presence of a palladium catalyst. This process leads to the synthesis of tetraarylethanes and diaryl isochromanones, important for various synthetic applications (Wakui et al., 2004).

Vinylphosphonium Salt Mediated Reactions

The compound participates in reactions with catechol and methyl propiolate or ethyl phenylpropiolate, leading to the formation of benzodioxole derivatives. This showcases its role in the synthesis of complex organic compounds (Yavari et al., 2006).

Role in Antiandrogen Activity

3-(Substituted thio)-2-hydroxypropionanilides and their sulfones and sulfoxides, where the trifluoromethyl group plays a crucial role, exhibit partial androgen agonist activity. This is pivotal in the development of novel antiandrogens for treating androgen-responsive diseases (Tucker et al., 1988).

Crystal and Molecular Structure Studies

The isomers of 3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone demonstrate different biological activities, with structural determinations aiding in understanding their bioactivity (Allen et al., 1971).

Cesium Fluoride Mediated Reactions

In a study involving the N-methylation of a bicalutamide derivative, a 1,4-N-->O migration was observed, indicating the compound's role in facilitating novel chemical transformations (Patil et al., 2006).

Selenium-Promoted Electrophilic Cyclization

The compound is used in selenium-promoted cyclization of arylpropiolamides, leading to the synthesis of organoselenyl spiro trienones. This process is significant in the field of organic synthesis (Recchi et al., 2020).

Base-Catalysed Acyloin Rearrangements

The compound is amenable to base-catalysed α-ketol rearrangements, yielding isomeric hydroxypropanones. These intermediates are useful in synthesizing novel compounds like arylflavanones (Hall et al., 1980).

Eigenschaften

IUPAC Name |

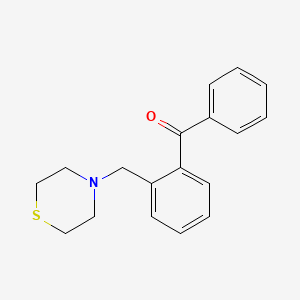

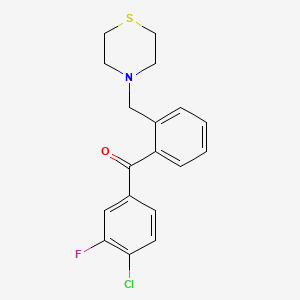

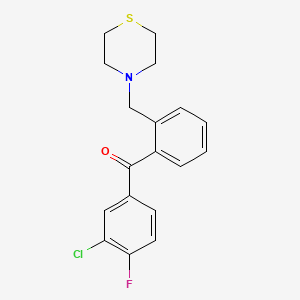

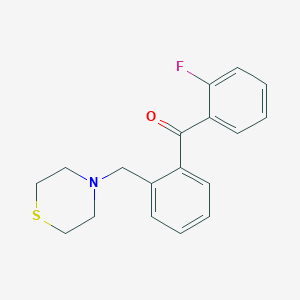

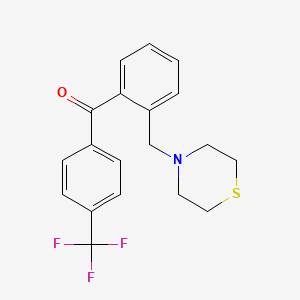

3-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-12-5-2-3-6-13(12)9-10-16(21)14-7-4-8-15(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNHRZSPPQXLKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644034 |

Source

|

| Record name | 3-(2-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone | |

CAS RN |

898789-76-9 |

Source

|

| Record name | 3-(2-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

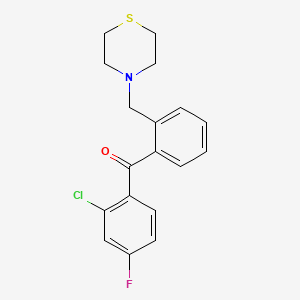

![2,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327328.png)

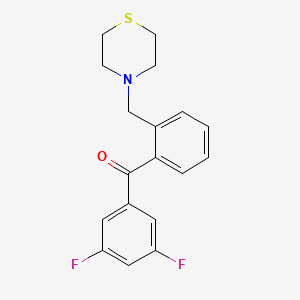

![3,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327329.png)

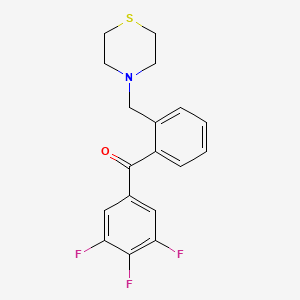

![Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1327332.png)